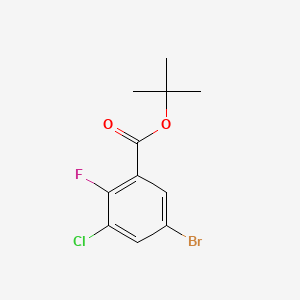

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate

CAS No.:

Cat. No.: VC13775284

Molecular Formula: C11H11BrClFO2

Molecular Weight: 309.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrClFO2 |

|---|---|

| Molecular Weight | 309.56 g/mol |

| IUPAC Name | tert-butyl 5-bromo-3-chloro-2-fluorobenzoate |

| Standard InChI | InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3 |

| Standard InChI Key | QALIEJRDTWHIMG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Cl)F |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate is defined by its IUPAC name: tert-butyl 5-bromo-3-chloro-2-fluorobenzoate. The compound’s SMILES notation (CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Cl)F) and InChIKey (QALIEJRDTWHIMG-UHFFFAOYSA-N) provide unambiguous representations of its structure . The benzene ring’s substitution pattern—bromine at position 5, chlorine at position 3, and fluorine at position 2—confers distinct electronic and steric properties that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁BrClFO₂ | |

| Molecular Weight | 309.56 g/mol | |

| CAS Number | 2484888-82-4 | |

| Boiling Point (Predicted) | 326.8 ± 42.0 °C | |

| Density (Predicted) | 1.479 ± 0.06 g/cm³ |

Spectroscopic and Computational Data

The compound’s Standard InChI (InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3) facilitates computational modeling of its electronic structure and reactivity. Predictive data for boiling point and density, derived from quantitative structure-property relationship (QSPR) models, highlight its volatility and molecular packing efficiency .

Synthesis and Purification

Synthetic Pathways

The synthesis of tert-butyl 5-bromo-3-chloro-2-fluorobenzoate typically involves esterification of 5-bromo-3-chloro-2-fluorobenzoic acid with tert-butanol under acidic conditions. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of tert-butanol attacks the carbonyl carbon of the acid, facilitated by a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Key Reaction Steps:

-

Activation: Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic Attack: tert-Butanol reacts with the activated acid to form the ester.

-

Deprotonation: Removal of a proton yields the final ester product.

Purification Techniques

Post-synthesis purification often employs column chromatography using silica gel and a gradient elution system with non-polar solvents (e.g., hexane/ethyl acetate). Advanced techniques like preparative HPLC may enhance purity for pharmaceutical-grade material.

Physical and Chemical Properties

Thermodynamic Stability

The predicted boiling point of 326.8°C and density of 1.479 g/cm³ reflect moderate volatility and a compact molecular structure . These properties are critical for determining storage conditions and handling protocols.

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents like water due to its hydrophobic tert-butyl group and halogen substituents. It is more soluble in organic solvents such as dichloromethane or tetrahydrofuran. The electron-withdrawing halogens activate the benzene ring toward electrophilic substitution, though steric hindrance from the tert-butyl group may limit reactivity at the ortho position.

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate serves as a precursor in synthesizing kinase inhibitors and antiviral agents, where halogen atoms enhance binding affinity to target proteins. For example, bromine and chlorine substituents can engage in halogen bonding with amino acid residues in enzyme active sites.

Agrochemical Development

In agrochemicals, the compound’s halogenated aromatic core is incorporated into herbicides and fungicides. The fluorine atom improves metabolic stability and bioavailability, extending the compound’s efficacy in plant protection.

Comparative Analysis with Structural Analogues

tert-Butyl 5-Bromo-2,4-Difluorobenzoate

A related compound, tert-butyl 5-bromo-2,4-difluorobenzoate (CAS No. 2566431-25-5), shares a similar backbone but differs in halogen placement. The additional fluorine at position 4 increases polarity and alters electronic distribution, impacting solubility and reactivity.

Table 2: Comparative Properties

| Property | tert-Butyl 5-Bromo-3-Chloro-2-Fluorobenzoate | tert-Butyl 5-Bromo-2,4-Difluorobenzoate |

|---|---|---|

| Molecular Weight | 309.56 g/mol | 293.12 g/mol |

| Halogen Substituents | Br, Cl, F | Br, F, F |

| Boiling Point | 326.8°C | Not reported |

Future Research Directions

Expanding Synthetic Methodologies

Exploring continuous flow chemistry could optimize the esterification process, improving yield and reducing reaction time. Catalytic systems using immobilized enzymes may offer greener alternatives to traditional acid catalysis.

Biological Activity Profiling

Further studies on the compound’s interactions with biological targets, such as cytochrome P450 enzymes or ion channels, could unveil new therapeutic applications. Computational docking studies paired with in vitro assays would validate these hypotheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume